(4-Fluoro-2-propoxyphenyl)methanol
Overview
Description
(4-Fluoro-2-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 It is a fluorinated aromatic alcohol, which means it contains a fluorine atom attached to an aromatic ring and a hydroxyl group (-OH) attached to a carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-propoxyphenyl)methanol typically involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to a hydroxyl group. This method is advantageous due to its high yield and selectivity. The reaction is typically conducted under mild conditions, such as room temperature and atmospheric pressure, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-propoxybenzaldehyde or 4-fluoro-2-propoxybenzoic acid.
Reduction: Formation of 4-fluoro-2-propoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom, being highly electronegative, can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenylmethanol: Similar structure but with a methoxy group instead of a propoxy group.
4-Fluoro-2-ethoxyphenylmethanol: Similar structure but with an ethoxy group instead of a propoxy group.
4-Fluoro-2-butoxyphenylmethanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(4-Fluoro-2-propoxyphenyl)methanol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. The combination of the fluorine atom and the propoxy group provides distinct chemical properties that can be advantageous in various applications, particularly in the design of new pharmaceuticals and materials.
Properties
IUPAC Name |
(4-fluoro-2-propoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOVGTQKYLRUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291743 | |
Record name | Benzenemethanol, 4-fluoro-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-87-5 | |
Record name | Benzenemethanol, 4-fluoro-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-fluoro-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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